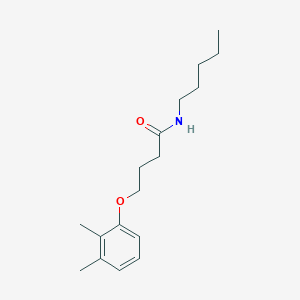![molecular formula C18H13F3N2O3 B4579746 5-(4-methoxyphenyl)-N-[2-(trifluoromethyl)phenyl]-3-isoxazolecarboxamide](/img/structure/B4579746.png)
5-(4-methoxyphenyl)-N-[2-(trifluoromethyl)phenyl]-3-isoxazolecarboxamide
説明
Synthesis Analysis
The synthesis of isoxazole derivatives, including compounds similar to 5-(4-methoxyphenyl)-N-[2-(trifluoromethyl)phenyl]-3-isoxazolecarboxamide, often involves cycloaddition reactions, dehydration processes, or the reductive cyclization of nitroaromatic compounds. For example, compounds with related structures have been synthesized via thermally induced isomerization processes in aryl aldehydes or through cycloaddition of carbethoxyformonitrile oxide to appropriate substrates followed by hydrolysis (Nishiwaki, Azechi, & Fujiyama, 1974); (Patterson, Cheung, & Ernest, 1992).
Molecular Structure Analysis
Molecular structure analyses of related compounds, employing techniques like X-ray diffraction (XRPD) and density functional theory (DFT), reveal detailed insights into their crystalline forms, bond lengths, angles, and overall molecular conformations. For instance, studies have characterized the triclinic space group structures and detailed the intermolecular interactions within the crystal lattice, providing a foundational understanding of the structural properties of similar compounds (Rahmani et al., 2017).
Chemical Reactions and Properties
Isoxazole derivatives engage in various chemical reactions, including isomerization and dehydration, which significantly influence their chemical properties. These reactions can lead to the formation of new compounds with diverse structures and functionalities. The thermally induced isomerization and dehydration of isoxazoles have been thoroughly investigated, highlighting the compound's reactivity and the potential for generating novel derivatives (Nishiwaki, Azechi, & Fujiyama, 1974).
Physical Properties Analysis
The physical properties of isoxazole derivatives, such as solubility, melting point, and thermal stability, are crucial for understanding their behavior in various environments. Studies have demonstrated the thermal stability and solubility profiles of related compounds, providing insights into their suitability for different applications and conditions (Kumara et al., 2018).
Chemical Properties Analysis
The chemical properties of 5-(4-methoxyphenyl)-N-[2-(trifluoromethyl)phenyl]-3-isoxazolecarboxamide, such as reactivity, acidity, and basicity, are influenced by its functional groups and molecular structure. Research on related compounds has explored these aspects through spectroscopic methods and theoretical calculations, contributing to a deeper understanding of the compound's chemical behavior and potential reactivity patterns (Shahidha et al., 2014).
科学的研究の応用
Synthesis and Characterization
5-(4-methoxyphenyl)-N-[2-(trifluoromethyl)phenyl]-3-isoxazolecarboxamide and its derivatives have been synthesized and characterized in various studies. For instance, Hassan, Hafez, and Osman (2014) synthesized 5-Amino-N-aryl-3-[(4-methoxyphenyl)amino]-1H-pyrazole-4-carboxamides, which were then used to create pyrazolo[1,5-a]pyrimidine derivatives. These compounds were examined for their cytotoxic activity against Ehrlich Ascites Carcinoma (EAC) cells (Hassan, Hafez, & Osman, 2014).
Pharmacological Potential
This chemical has been involved in the synthesis of compounds with potential pharmacological applications. For example, Rosen et al. (1990) synthesized a compound structurally related to 5-(4-methoxyphenyl)-N-[2-(trifluoromethyl)phenyl]-3-isoxazolecarboxamide, which showed high potency as a serotonin-3 receptor antagonist. This compound was noted for its ability to effectively penetrate the blood-brain barrier, making it a valuable tool for both in vitro and in vivo studies of this class of compounds (Rosen et al., 1990).
Antimicrobial and Antitubercular Activity
Shingare et al. (2018) reported on isoxazole clubbed 1,3,4-oxadiazole derivatives synthesized using a compound similar to 5-(4-methoxyphenyl)-N-[2-(trifluoromethyl)phenyl]-3-isoxazolecarboxamide. These derivatives were evaluated for their antimicrobial and antitubercular activity, showing effectiveness against various pathogens (Shingare et al., 2018).
Corrosion Inhibition
Research has also explored the use of compounds related to 5-(4-methoxyphenyl)-N-[2-(trifluoromethyl)phenyl]-3-isoxazolecarboxamide in the field of corrosion inhibition. Chaitra et al. (2016) synthesized thiazole-based pyridine derivatives, including compounds structurally related to the isoxazole compound, and found them effective as corrosion inhibitors for mild steel in acidic environments (Chaitra et al., 2016).
特性
IUPAC Name |
5-(4-methoxyphenyl)-N-[2-(trifluoromethyl)phenyl]-1,2-oxazole-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13F3N2O3/c1-25-12-8-6-11(7-9-12)16-10-15(23-26-16)17(24)22-14-5-3-2-4-13(14)18(19,20)21/h2-10H,1H3,(H,22,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DXIWFKXNWFFNEZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=CC(=NO2)C(=O)NC3=CC=CC=C3C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13F3N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(4-methoxyphenyl)-N-[2-(trifluoromethyl)phenyl]-1,2-oxazole-3-carboxamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![ethyl 4-({[3-cyano-6-(difluoromethyl)-4-methyl-2-pyridinyl]thio}methyl)-2-(cyclopropylamino)-1,3-thiazole-5-carboxylate](/img/structure/B4579671.png)

![N-[3-(acetylamino)phenyl]-3-(2-thienyl)acrylamide](/img/structure/B4579694.png)
![2-({[1-(4-fluorophenyl)-1H-tetrazol-5-yl]methyl}thio)-1,3-benzoxazole](/img/structure/B4579696.png)
![4-(4-propylphenyl)-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5-dione](/img/structure/B4579697.png)
![2,2,2-trifluoro-1-{1-[2-oxo-2-(1-pyrrolidinyl)ethyl]-1H-indol-3-yl}ethanone](/img/structure/B4579700.png)

![1-[(2-chloro-4-fluorophenoxy)acetyl]-4-(2-methylphenyl)piperazine](/img/structure/B4579724.png)

![N-(2-(1,3-benzodioxol-5-yl)-1-{[(3-hydroxypropyl)amino]carbonyl}vinyl)benzamide](/img/structure/B4579731.png)
![N-isopropyl-2,3-dimethyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B4579739.png)

![2-{[1-(2,4-dimethylphenyl)-1H-tetrazol-5-yl]thio}-N-(4-methoxyphenyl)propanamide](/img/structure/B4579760.png)
![2-[5-(4-chlorophenyl)-2H-tetrazol-2-yl]-N-mesitylacetamide](/img/structure/B4579764.png)